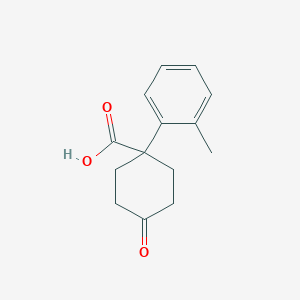

4-Oxo-1-(O-tolyl)cyclohexanecarboxylic acid

Description

4-Oxo-1-(o-tolyl)cyclohexanecarboxylic acid (CAS 1385694-73-4) is a cyclohexane derivative with a ketone group at position 4, a carboxylic acid group at position 1, and an o-tolyl (2-methylphenyl) substituent attached to the cyclohexane ring. Its molecular formula is C₁₄H₁₆O₃, with a molecular weight of 232.28 g/mol . This compound is primarily used as a pharmaceutical intermediate, reflecting its structural versatility in synthesis. The o-tolyl group introduces steric and electronic effects that differentiate it from analogous compounds with substituents in other positions or with different aromatic systems.

Properties

IUPAC Name |

1-(2-methylphenyl)-4-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-10-4-2-3-5-12(10)14(13(16)17)8-6-11(15)7-9-14/h2-5H,6-9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDLCBGRWYUNAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CCC(=O)CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00607356 | |

| Record name | 1-(2-Methylphenyl)-4-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1385694-73-4 | |

| Record name | Cyclohexanecarboxylic acid, 1-(2-methylphenyl)-4-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1385694-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methylphenyl)-4-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Methyl 4-Oxo-1-(o-Tolyl)cyclohexanecarboxylate

The methyl ester precursor is synthesized via base-catalyzed condensation of cyclohexanone with o-tolyl bromide in dimethylformamide (DMF) at 80–100°C. A typical procedure involves:

- Dissolving cyclohexanone (1.0 equiv) and o-tolyl bromide (1.2 equiv) in DMF.

- Adding potassium tert-butoxide (1.5 equiv) as a base.

- Refluxing for 12–16 hours under nitrogen.

Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane).

Hydrolysis to Carboxylic Acid

The methyl ester undergoes alkaline hydrolysis to yield the carboxylic acid:

- Reacting the ester with NaOH (2.0 equiv) in ethanol/water (4:1) at reflux for 6 hours.

- Acidifying with HCl to pH 2–3.

- Extracting with dichloromethane (DCM) and evaporating under reduced pressure.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Reaction Time | 6 hours |

| Yield | 85–90% |

| Purity (HPLC) | >98% |

This method is favored for its simplicity and high purity but requires access to the ester precursor.

Catalytic Hydrogenation of Aromatic Precursors

Substrate Preparation

Aromatic precursors like 4-oxo-1-(o-tolyl)benzoic acid are hydrogenated to saturate the benzene ring. The synthesis involves:

- Friedel-Crafts acylation : Reacting o-tolylbenzene with acetyl chloride in the presence of AlCl₃ to introduce the ketone.

- Oxidation : Converting the acetyl group to a carboxylic acid using KMnO₄ in acidic conditions.

Key Challenge : Ensuring regioselectivity during acylation to avoid meta-substitution.

Hydrogenation Process

The aromatic precursor undergoes catalytic hydrogenation using Rh/C (5% wt) in tetrahydrofuran (THF) at 50–60°C under 50 bar H₂ pressure.

Reaction Parameters :

| Parameter | Value |

|---|---|

| Catalyst Loading | 5% Rh/C |

| H₂ Pressure | 50 bar |

| Temperature | 60°C |

| Reaction Time | 24 hours |

| Yield | 55–60% |

| trans:cis Ratio | 80:20 |

This method produces a trans-rich isomer, necessitating further purification via recrystallization (ethanol/water).

Nitrile Oxidation Approach

Synthesis of 4-Oxo-1-(o-Tolyl)cyclohexanecarbonitrile

The nitrile precursor is prepared via Knoevenagel condensation of cyclohexanone with o-tolunitrile in the presence of ammonium acetate.

Typical Procedure :

- Mixing cyclohexanone (1.0 equiv), o-tolunitrile (1.1 equiv), and ammonium acetate (0.2 equiv) in toluene.

- Refluxing for 8–10 hours with azeotropic water removal.

- Isolating the product via vacuum distillation.

Oxidation to Carboxylic Acid

The nitrile group is oxidized using KMnO₄ in sulfuric acid (60% v/v) at 90°C for 4 hours:

- Adding KMnO₄ (3.0 equiv) to the nitrile in H₂SO₄.

- Quenching with NaHSO₃ and extracting with DCM.

Reaction Metrics :

| Parameter | Value |

|---|---|

| Temperature | 90°C |

| Reaction Time | 4 hours |

| Yield | 70–75% |

| Purity | 95% |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Ester Hydrolysis | 85–90 | >98 | High | 120–150 |

| Catalytic Hydrogenation | 55–60 | 90–92 | Moderate | 200–220 |

| Nitrile Oxidation | 70–75 | 95 | Moderate | 180–200 |

Key Insights :

- Ester hydrolysis offers the highest yield and purity, making it ideal for laboratory-scale synthesis.

- Catalytic hydrogenation is limited by moderate yields and high catalyst costs but is valuable for stereochemical control.

- Nitrile oxidation balances yield and cost but requires hazardous reagents (KMnO₄, H₂SO₄).

Industrial-Scale Production Considerations

For bulk synthesis, ester hydrolysis is preferred due to:

- Compatibility with continuous-flow reactors.

- Minimal byproduct formation.

- Economical solvent recovery (ethanol/water).

Optimization Strategies :

- Using heterogeneous catalysts (e.g., Amberlyst-15) for esterification to reduce purification steps.

- Implementing in-line FTIR monitoring for real-time reaction control.

Recent Advances and Innovations

Enzymatic Hydrolysis

Recent studies explore lipases (e.g., Candida antarctica) for ester hydrolysis under mild conditions (pH 7, 40°C), achieving 88% yield with reduced energy input.

Photocatalytic Oxidation

Visible-light-driven oxidation of nitriles using TiO₂ nanoparticles has shown promise, yielding 78% carboxylic acid at 25°C.

Challenges and Limitations

- Stereochemical Control : Achieving >90% trans isomer in hydrogenation requires expensive chiral catalysts.

- Byproduct Formation : Nitrile oxidation often produces amides or ketones as side products.

- Solvent Waste : Large-scale ester hydrolysis generates significant ethanol/water waste, necessitating recycling systems.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis: This compound serves as a versatile intermediate for synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation and reduction reactions.

| Reaction Type | Example Reagents | Products Formed |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Carboxylic acids, diketones |

| Reduction | NaBH4, LiAlH4 | Alcohols |

| Substitution | HNO3 (nitration), Br2 (bromination) | Nitro or halogenated derivatives |

Biology

- Biological Activity: Research indicates potential antimicrobial and anti-inflammatory properties. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6.

Case Study: Anti-inflammatory Effects

A study demonstrated that derivatives of cyclohexanecarboxylic acids could reduce inflammation by modulating key signaling pathways involved in inflammatory responses.

Medicine

- Pharmaceutical Applications: The compound is explored as a precursor for drug development, particularly in creating pharmaceuticals targeting metabolic diseases such as diabetes and obesity.

Case Study: Metabolic Disease Treatment

Research has indicated that compounds similar to 4-Oxo-1-(O-tolyl)cyclohexanecarboxylic acid may be effective in treating conditions like insulin resistance and hyperlipidemia by modulating calcium ion channels.

Industry

- Novel Materials Development: The compound is utilized in producing specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Oxo-1-(O-tolyl)cyclohexanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. The carboxylic acid group can form hydrogen bonds, while the ketone and aromatic groups may participate in various non-covalent interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 4-Oxo-1-(o-tolyl)cyclohexanecarboxylic acid, enabling a detailed comparison of substituent effects, reactivity, and applications:

Positional Isomers: Para-Tolyl vs. Ortho-Tolyl Derivatives

- 4-Oxo-1-(p-tolyl)cyclohexanecarboxylic acid (CAS 887978-52-1): Structure: Differs only in the position of the methyl group on the phenyl ring (para instead of ortho). However, electronic effects (e.g., resonance stabilization) may vary due to substituent orientation .

Fluorinated Analogues

- 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid (CAS 80912-58-9): Structure: Replaces the o-tolyl group with a fluorophenyl moiety.

Alkyl-Substituted Cyclohexanecarboxylic Acids

- 4-Oxocyclohexanecarboxylic acid (CAS 874-61-3):

- Structure : Lacks aromatic substituents, serving as a baseline for comparison.

- Impact : The absence of the o-tolyl group reduces steric bulk, making this compound more reactive in esterification or decarboxylation reactions. However, it lacks the aromatic stabilization present in the o-tolyl derivative .

- 2,2-Dimethyl-4-oxo-cyclohexanecarboxylic acid (CAS 4029-26-9):

Key Data Table: Comparative Analysis

Biological Activity

4-Oxo-1-(O-tolyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula and a molecular weight of 232.27 g/mol. This compound features a cyclohexane ring substituted with a carboxylic acid group, a ketone group, and an ortho-tolyl group. Its unique structure positions it as a compound of interest in various biological and medicinal research contexts.

The synthesis of this compound typically involves:

- Aldol Condensation : The reaction between a cyclohexanone derivative and ortho-tolualdehyde under basic conditions.

- Oxidation : The product undergoes oxidation to introduce the ketone functionality at the 4-position of the cyclohexane ring.

This synthetic route allows for the generation of high-purity compounds suitable for biological testing.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound can inhibit the growth of various pathogens, making it a candidate for further exploration in antimicrobial drug development.

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions.

- Anticancer Activity : Initial findings indicate that it may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential.

The biological activity of this compound is likely mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The carboxylic acid group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.

- Receptor Modulation : The aromatic groups may interact with receptor sites, influencing signaling pathways associated with inflammation and cancer progression.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of pathogens | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Anticancer | Cytotoxic effects on cancer cell lines |

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Oxo-1-(P-tolyl)cyclohexanecarboxylic acid | Para-tolyl group instead of ortho | Different reactivity and activity |

| 4-Hydroxy-1-(O-tolyl)cyclohexanecarboxylic acid | Hydroxyl group instead of ketone | Potentially different biological effects |

| 4-Oxo-1-(O-methylphenyl)cyclohexanecarboxylic acid | Methyl group on aromatic ring | Variations in solubility and reactivity |

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy Study : A study evaluated the compound against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects at concentrations above 50 µg/mL.

- Cancer Cell Line Testing : In vitro assays demonstrated that the compound induced apoptosis in human breast cancer cells, suggesting potential as an anticancer agent.

Q & A

Basic: How is the IUPAC name "4-Oxo-1-(O-tolyl)cyclohexanecarboxylic acid" derived?

The nomenclature follows IUPAC Rule C-415 for oxo-carboxylic acids. The parent structure is cyclohexanecarboxylic acid, where the carboxyl group (-COOH) is assigned position 1. The "4-oxo" denotes a ketone group at position 2. The substituent "O-tolyl" (ortho-methylphenyl) is attached to position 1, yielding the full name. This prioritizes functional groups in the order: carboxylic acid > ketone > aryl .

Basic: What synthetic methodologies are applicable for preparing this compound?

Two primary routes are extrapolated from analogous cyclohexanecarboxylic acid syntheses:

- Oxidation of Cyclic Alcohols/Ketones : Cyclohexanol derivatives can be oxidized using chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) under mild conditions to introduce the ketone group .

- Aryl Substitution : Introducing the O-tolyl group via Friedel-Crafts alkylation or coupling reactions (e.g., Suzuki-Miyaura) to a pre-functionalized cyclohexanecarboxylic acid scaffold .

Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to prevent over-oxidation or side reactions at the sensitive ketone moiety.

Basic: What safety protocols are critical when handling this compound?

- Exposure Control : Use NIOSH/EN 166-compliant PPE (gloves, goggles, respirators) to avoid inhalation or dermal contact .

- Spill Management : Avoid dust generation; collect spills using non-sparking tools and dispose as hazardous waste. Ensure local exhaust ventilation .

- First Aid : For eye exposure, rinse with water for ≥15 minutes; for ingestion, rinse mouth and seek medical attention .

Advanced: How can structural contradictions in spectral data be resolved?

Discrepancies in NMR or MS data (e.g., unexpected peaks) may arise from tautomerism (keto-enol) or impurities. Strategies include:

- Multi-Technique Validation : Combine ¹H/¹³C NMR, IR (to confirm carbonyl stretch ~1700 cm⁻¹), and high-resolution MS (e.g., m/z 261.136 for C₁₄H₁₆O₃) .

- Computational Modeling : Compare experimental data with DFT-calculated spectra to identify conformational isomers .

Advanced: What biosynthetic pathways could inform microbial production of this compound?

In Alicyclobacillus acidocaldarius, cyclohexanecarboxylic acid is biosynthesized from shikimate via 3-hydroxy intermediates. For 4-Oxo derivatives:

- Enzymatic Oxidation : Dehydrogenases (e.g., cyclohexanone monooxygenase) may introduce the ketone group .

- Mutant Strains : Use blocked mutants to accumulate intermediates (e.g., 3-hydroxycyclohexanecarboxylic acid) for pathway elucidation .

Advanced: How should researchers address contradictory toxicity data in literature?

While IARC and ACGIH classify the compound as non-carcinogenic , missing acute toxicity data necessitates:

- In Silico Predictors : Apply QSAR models (e.g., OECD Toolbox) to estimate LD₅₀ or EC₅₀ values.

- In Vitro Assays : Conduct cytotoxicity screens (e.g., MTT assay on HepG2 cells) to validate predictions .

Advanced: What derivatization strategies enhance its utility in drug discovery?

- Esterification : Convert the carboxylic acid to methyl esters (e.g., using SOCl₂/MeOH) to improve membrane permeability .

- Amide Formation : Couple with amines via EDC/HOBt to generate bioactive analogs (e.g., EDG-2 receptor inhibitors) .

Advanced: How to validate analytical methods for purity assessment?

- HPLC-DAD/MS : Use C18 columns (mobile phase: acetonitrile/0.1% formic acid) with UV detection at 254 nm. Validate against pharmacopeial standards (e.g., USP) for linearity (R² >0.999) and LOD/LOQ .

- Impurity Profiling : Spiking studies with synthetic intermediates (e.g., O-tolyl byproducts) to confirm resolution .

Advanced: What stability challenges arise under varying storage conditions?

The compound is stable under recommended storage (room temperature, inert atmosphere) but may degrade via:

- Hydrolysis : Monitor for carboxylic acid decomposition in humid environments using Karl Fischer titration .

- Photolysis : Conduct accelerated stability studies under ICH Q1B guidelines (UV light, 40°C/75% RH) .

Advanced: How to design toxicological studies for regulatory compliance?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.